tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a chemical compound notable for its piperidine structure, which includes a tert-butyl ester and a methylsulfonyl group. The molecular formula for this compound is CHN OS, with a molar mass of approximately 307.41 g/mol. This compound has gained attention in medicinal chemistry due to its potential applications in developing pharmaceuticals, particularly in modulating inflammatory responses and treating conditions related to pyroptosis, a form of programmed cell death associated with inflammation .
Methods: The synthesis of tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves several steps:
Technical Details: For instance, one method involves dissolving (S)-tert-butyl 3-hydroxypiperidine in dichloromethane, adding triethylamine, and then slowly introducing methanesulfonyl chloride while maintaining the temperature at 0°C. The mixture is stirred for about an hour before being diluted with water and processed to isolate the desired product .
The molecular structure of tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate features:
The chemical reactivity of tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate primarily involves its interaction with biological targets that regulate inflammatory pathways:
tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has potential applications in:
This compound exemplifies how structural characteristics can influence biological activity, making it a valuable subject for further research in pharmacology and medicinal chemistry.
The compound tert-butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (molecular formula: C₁₃H₂₅NO₅S, MW: 307.41 g/mol) represents a strategically engineered hybrid scaffold combining a piperidine ring with a sulfonate ester moiety. Its uniqueness arises from three key structural features: [3]
Conformational Flexibility: The ethyl linker between the piperidine ring and the mesylate group permits adaptive binding to biological targets, as evidenced by its application in caspase-1 inhibitors [3].
Table 1: Comparative Structural Features of Piperidine Sulfonates
Compound Name | Molecular Formula | Key Structural Difference | Leaving Group Position | |
---|---|---|---|---|
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | C₁₃H₂₅NO₅S | -CH(OSO₂CH₃)CH₃ at piperidine-3 | Secondary carbon | |
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS 405090-66-6) | C₁₃H₂₅NO₅S | -CH₂CH₂OSO₂CH₃ at piperidine-3 | Primary carbon | [2] |
tert-Butyl 3-(methylsulfonyl)piperidine-1-carboxylate | C₁₁H₂₁NO₄S | Direct -SO₂CH₃ at piperidine-3 | Non-leaving group | [5] |
tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate | C₁₁H₂₁NO₅S | Azetidine ring instead of piperidine | Primary carbon | [6] |
The strategic incorporation of sulfonate esters into piperidine scaffolds evolved through three developmental phases:
Early Hydroxyl Activation (1990s–2000s): Initial routes focused on activating piperidin-3-ol precursors (e.g., (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate) with mesyl chloride (MsCl) in dichloromethane. Triethylamine (TEA) was used as a base at 0–5°C to minimize racemization, yielding mesylates as stable crystalline solids [7].
Stereoconservation Advances (2010s): Optimization of chiral retention became critical. Researchers developed low-temperature protocols (0°C) using toluene as an alternative solvent, reducing epimerization during mesylation. This enabled gram-scale production of enantiopure intermediates like (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 940890-90-4) [7] [9].
Modern Diversification (2020s–Present): Current applications leverage the mesylate as a versatile handle for nucleophilic displacement. For example:
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate + Nu⁻ → tert-Butyl 3-(1-Nu-ethyl)piperidine-1-carboxylate + MsO⁻
Where Nu⁻ = azide, cyanide, or heterocyclic nucleophiles, enabling rapid generation of targeted bioactive molecules [3].
Era | Precursor | Conditions | Yield | Stereochemical Integrity | |
---|---|---|---|---|---|
Early (1990s) | Piperidin-3-ols | MsCl, TEA, CH₂Cl₂, 0°C → RT | 70–85% | Moderate (5–10% racemization) | |
Intermediate (2010s) | Enantiopure hydroxy-piperidines | MsCl, TEA, toluene, 0°C, 1h | 90–95% | High (>98% ee) | [7] [9] |
Current (2020s) | Hydroxyethyl-piperidines | MsCl, DIPEA, anhydrous DCM, -10°C | >95% | Excellent (>99% ee) | [3] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1